molecular formula C10H10INO2 B12852131 2-Iodo-3,4-dimethoxybenzeneacetonitrile CAS No. 138490-99-0

2-Iodo-3,4-dimethoxybenzeneacetonitrile

Cat. No.: B12852131
CAS No.: 138490-99-0
M. Wt: 303.10 g/mol
InChI Key: HVQBCBDXWDROEB-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethoxybenzeneacetonitrile is an organic compound characterized by the presence of iodine, methoxy groups, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4-dimethoxybenzeneacetonitrile typically involves the iodination of 3,4-dimethoxybenzeneacetonitrile. One common method includes the use of iodine and an oxidizing agent such as benzyltriphenylphosphonium dichromate in a dichloromethane solvent system . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide and copper catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, oxidized compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-3,4-dimethoxybenzeneacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-3,4-dimethoxybenzeneacetonitrile involves its interaction with molecular targets through its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3,4-dimethoxybenzeneacetonitrile: Characterized by the presence of iodine, methoxy groups, and a nitrile group.

    This compound: Similar structure but with different substituents or functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

138490-99-0

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

2-(2-iodo-3,4-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10INO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3

InChI Key

HVQBCBDXWDROEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)I)OC

Origin of Product

United States

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